2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 876709-81-8
VCID: VC21491127
InChI: InChI=1S/C18H16N2O5/c1-2-23-11-5-3-10(4-6-11)15-13(8-19)18(20)25-16-14(22)7-12(9-21)24-17(15)16/h3-7,15,21H,2,9,20H2,1H3
SMILES: CCOC1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Molecular Formula: C18H16N2O5
Molecular Weight: 340.3g/mol

2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

CAS No.: 876709-81-8

Cat. No.: VC21491127

Molecular Formula: C18H16N2O5

Molecular Weight: 340.3g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile - 876709-81-8

Specification

CAS No. 876709-81-8
Molecular Formula C18H16N2O5
Molecular Weight 340.3g/mol
IUPAC Name 2-amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Standard InChI InChI=1S/C18H16N2O5/c1-2-23-11-5-3-10(4-6-11)15-13(8-19)18(20)25-16-14(22)7-12(9-21)24-17(15)16/h3-7,15,21H,2,9,20H2,1H3
Standard InChI Key YNOLKHBICVBZRE-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Canonical SMILES CCOC1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N

Introduction

Chemical Structure and Properties

2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile belongs to the pyrano[3,2-b]pyran class of compounds, which are characterized by their heterocyclic fused ring system. This particular compound features several functional groups that contribute to its chemical reactivity and biological properties, including an amino group, a carbonitrile moiety, and a hydroxymethyl substituent.

The compound's structure consists of a fused pyrano[3,2-b]pyran ring system with an amino group and a nitrile group attached to the pyran moiety. The 4-position is substituted with a 4-ethoxyphenyl group, while the 6-position contains a hydroxymethyl group. The 8-position features an oxo (ketone) group that contributes to the compound's reactivity and potential for hydrogen bonding interactions with biological targets.

Physical and Chemical Properties

The key chemical properties of 2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile are presented in the following table:

PropertyValue
CAS Number876709-81-8
Molecular FormulaC₁₈H₁₆N₂O₅
Molecular Weight340.3 g/mol
IUPAC Name2-amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Standard InChIInChI=1S/C18H16N2O5/c1-2-23-11-5-3-10(4-6-11)15-13(8-19)18(20)25-16-14(22)7-12(9-21)24-17(15)16/h3-7,15,21H,2,9,20H2,1H3
Standard InChIKeyYNOLKHBICVBZRE-UHFFFAOYSA-N
SMILESCCOC1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N

These chemical properties highlight the compound's complex structure and provide the basis for understanding its reactivity and potential applications in different chemical and biological contexts.

Synthetic Approaches

The synthesis of 2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically employs multicomponent reaction strategies, which offer efficient routes to construct the complex molecular architecture in a single step. These approaches are particularly valuable for generating libraries of related compounds for structure-activity relationship studies.

Multicomponent Reaction Methodology

The primary synthetic route involves a three-component reaction between kojic acid, 4-ethoxybenzaldehyde, and malononitrile. This reaction is typically conducted under reflux conditions in ethanol, with ammonium acetate serving as a catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the final pyrano[3,2-b]pyran scaffold.

Research into similar compounds has demonstrated that these reactions can be further optimized using ultrasound irradiation and organocatalysis. For instance, L-proline has been employed as an effective secondary amine catalyst in aqueous ethanolic solutions under ultrasound irradiation, providing rapid access to related pyrano[3,2-b]pyran derivatives in excellent yields .

Reaction Mechanism

The reaction mechanism for the formation of 2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can be outlined as follows:

  • Knoevenagel condensation between malononitrile and 4-ethoxybenzaldehyde to form an α,β-unsaturated nitrile intermediate

  • Michael addition of kojic acid to the α,β-unsaturated nitrile intermediate

  • Intramolecular cyclization to form the pyrano[3,2-b]pyran ring system

  • Tautomerization to yield the final product

This cascade reaction sequence allows for the assembly of multiple bonds (C-C, C=C, C-O, C-N) in a one-pot operation, making it an efficient and atom-economical approach to constructing these complex heterocycles .

Biological Activities and Applications

2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile and related derivatives exhibit a range of biological activities that make them attractive candidates for various applications in medicinal chemistry and other fields.

Tyrosinase Inhibition Activity

One of the most significant biological properties of 2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is its activity as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition has implications for treating hyperpigmentation disorders and for cosmetic applications aimed at skin lightening.

The compound's inhibitory action likely stems from its structural features, particularly the arrangement of hydrogen bond donors and acceptors that can interact with the tyrosinase active site. The 2-amino and 3-carbonitrile groups, in particular, may contribute to this activity through hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme.

Structural Advantages for Drug Development

The compound possesses several structural features that make it an attractive scaffold for drug development:

  • Multiple functional groups that can be modified to optimize potency, selectivity, and physicochemical properties

  • A rigid fused ring system that can promote binding to specific protein targets

  • Hydrogen bond donors and acceptors that can facilitate interactions with biological receptors

  • Potential for further derivatization to improve pharmacokinetic properties

These characteristics provide opportunities for medicinal chemists to develop optimized derivatives with enhanced biological activities and drug-like properties.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile and related compounds is crucial for rational design of more potent and selective derivatives.

Key Structural Features

Examination of related compounds reveals several structural elements that may influence biological activity:

  • The 2-amino group appears to be essential for activity, likely serving as a hydrogen bond donor in interactions with target proteins.

  • The 3-carbonitrile group may enhance binding affinity through polarization effects and potential hydrogen bonding interactions.

  • The 4-aryl substituent (4-ethoxyphenyl in this case) influences lipophilicity and potentially binding orientation within target proteins. Comparison with related compounds containing 4-methoxyphenyl or 3-chlorophenyl substituents suggests that both electronic and steric factors of this aryl group modulate activity.

  • The 6-hydroxymethyl group derived from kojic acid provides additional hydrogen bonding capability and may contribute to water solubility.

  • The 8-oxo functionality appears to be conserved across active analogues, suggesting its importance for maintaining the correct conformational arrangement of the molecule.

Comparative Analysis with Related Compounds

Structural comparison with related compounds such as 2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS: 194282-56-9) and 2-Amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS: 873570-69-5) provides insights into how subtle structural modifications affect properties and activities.

These structural variations highlight the potential for fine-tuning the properties of this compound class through systematic modification of the aryl substituent.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure and purity of 2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile and for supporting structure-activity relationship studies.

Spectroscopic Analysis

Standard methods for characterizing this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the hydrogen and carbon framework of the molecule, confirming the presence of key structural elements such as the ethoxy group, aromatic rings, and other functional groups.

  • Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, including the nitrile group (typically around 2200 cm⁻¹), amino group (3300-3500 cm⁻¹), and carbonyl functionality (approximately 1700 cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular formula through accurate mass determination, with an expected [M+H]⁺ peak at m/z 341.1188 for C₁₈H₁₆N₂O₅.

  • UV-Visible Spectroscopy: The extended conjugation in the molecule likely results in characteristic absorption bands in the UV-visible region.

Crystallographic Analysis

Future Research Directions

Research on 2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile and related compounds is still evolving, with several promising avenues for future investigation.

Medicinal Chemistry Optimization

Future research could focus on systematic structural modifications to optimize biological activity and drug-like properties:

  • Exploration of alternative aryl substituents at the 4-position to identify optimal electronic and steric requirements for activity

  • Modification of the 6-hydroxymethyl group to improve metabolic stability or target binding

  • Investigation of prodrug approaches to enhance bioavailability

  • Development of hybrid molecules combining the pyrano[3,2-b]pyran scaffold with other pharmacophores

These medicinal chemistry efforts could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Expanded Biological Evaluation

While tyrosinase inhibition represents a promising application, broader biological screening could identify additional targets and therapeutic applications:

  • Evaluation of antimicrobial activity, particularly against drug-resistant pathogens

  • Assessment of activity against various cancer cell lines to explore anticancer potential

  • Investigation of effects on inflammatory pathways and autoimmune conditions

  • Exploration of neuroprotective properties

Expanded biological profiling would provide a more comprehensive understanding of the compound's therapeutic potential and guide future development efforts.

Advanced Synthetic Methodologies

Development of improved synthetic approaches could facilitate access to larger libraries of analogues and enable large-scale production:

  • Application of flow chemistry techniques for continuous production

  • Exploration of green chemistry approaches using environmentally friendly solvents and catalysts

  • Development of asymmetric synthetic methods for stereoselective production of chiral derivatives

  • Investigation of chemoenzymatic approaches for selective functionalization

The recent advances in ultrasound-assisted organocatalytic domino reactions for the synthesis of related compounds suggest promising directions for developing more efficient and sustainable synthetic routes .

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